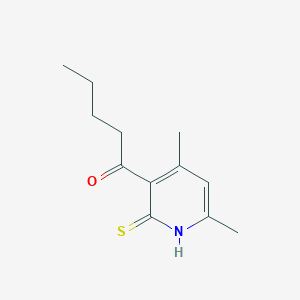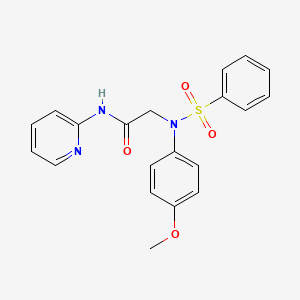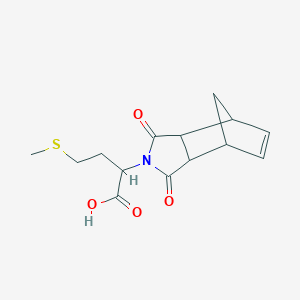![molecular formula C18H26N6O2S B5168389 N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)
N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide, also known as MMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. MMB-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of marijuana on the body. This compound has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide acts as an agonist of the cannabinoid receptors, which are located throughout the body. When this compound binds to these receptors, it can activate a range of signaling pathways that can produce various physiological and biochemical effects. These effects are mediated by the endocannabinoid system, which is responsible for regulating a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. These effects include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of anxiety and mood. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide in lab experiments is its high affinity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid agonists in a controlled environment. Additionally, this compound is a synthetic compound, which means that its purity and potency can be tightly controlled. However, one limitation of using this compound in lab experiments is that it may not accurately mimic the effects of natural cannabinoids found in marijuana. Additionally, the effects of this compound may vary depending on the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide. One area of interest is the potential therapeutic applications of this compound. This compound has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of pain and inflammation. Another future direction for research is the development of novel cannabinoid agonists that can produce specific effects without the unwanted side effects associated with natural cannabinoids.
Métodos De Síntesis
The synthesis of N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide involves the reaction of a benzylthio compound with a tetrazole compound in the presence of a base. The resulting product is then reacted with a morpholine compound to form the final product. This synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide has been used extensively in scientific research to study the effects of cannabinoid agonists on the body. This compound has been shown to have a high affinity for the cannabinoid receptors and can produce a range of physiological and biochemical effects. This compound has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. Additionally, this compound has been used to investigate the role of cannabinoid receptors in the regulation of appetite and metabolism.
Propiedades
IUPAC Name |
N-[(3-methylsulfanylphenyl)methyl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-27-16-5-2-4-15(12-16)13-19-18(25)6-3-7-24-17(20-21-22-24)14-23-8-10-26-11-9-23/h2,4-5,12H,3,6-11,13-14H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTMTVJBGJJGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CNC(=O)CCCN2C(=NN=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)





acetic acid](/img/structure/B5168425.png)
